molecular formula C10H10N4O2 B15311800 3-Amino-5-(4-methyl-3-nitrophenyl)pyrazole

3-Amino-5-(4-methyl-3-nitrophenyl)pyrazole

Cat. No.: B15311800
M. Wt: 218.21 g/mol
InChI Key: MQGMHSCHNQZGBR-UHFFFAOYSA-N
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Description

5-(4-methyl-3-nitrophenyl)-1H-pyrazol-3-amine is an organic compound with a complex structure that includes a pyrazole ring substituted with a 4-methyl-3-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methyl-3-nitrophenyl)-1H-pyrazol-3-amine typically involves the reaction of 4-methyl-3-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole derivative. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-methyl-3-nitrophenyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The methyl group can be substituted with other functional groups using electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Halogenating agents, nitrating agents.

Major Products

The major products formed from these reactions include various substituted pyrazoles, amines, and nitro derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(4-methyl-3-nitrophenyl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 5-(4-methyl-3-nitrophenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-methylphenyl)-1H-pyrazol-3-amine
  • 5-(3-nitrophenyl)-1H-pyrazol-3-amine
  • 5-(4-methyl-3-nitrophenyl)-1H-pyrazole

Uniqueness

5-(4-methyl-3-nitrophenyl)-1H-pyrazol-3-amine is unique due to the presence of both a methyl and a nitro group on the phenyl ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

5-(4-methyl-3-nitrophenyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C10H10N4O2/c1-6-2-3-7(4-9(6)14(15)16)8-5-10(11)13-12-8/h2-5H,1H3,(H3,11,12,13)

InChI Key

MQGMHSCHNQZGBR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NN2)N)[N+](=O)[O-]

Origin of Product

United States

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